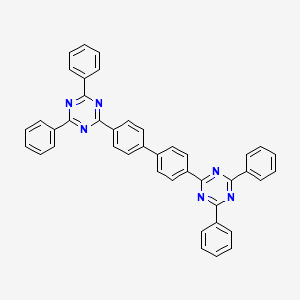

4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl

Descripción general

Descripción

4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl (BPTP) is a synthetic organic compound that has a wide range of applications in the field of organic chemistry. BPTP is a highly stable, non-toxic, and non-hazardous material that can be used as a catalyst, a ligand, and an antioxidant. It has been used in various scientific research applications, such as in the synthesis of biologically active compounds, in the synthesis of polymers, and in the synthesis of nanomaterials. BPTP is a versatile material that can be used in a variety of laboratory experiments and applications.

Aplicaciones Científicas De Investigación

Application in Organic Light Emitting Devices (OLEDs)

BTB has been developed for use as an electron transport material in OLEDs. Its notable high electron mobility, approximately ten times greater than the widely used material tris(8-hydroxyquinoline) aluminum (AlQ3), makes it a strong candidate for OLED applications. Devices employing BTB as an electron transport layer demonstrated significantly reduced driving voltages and increased efficiency compared to those using AlQ3 (Klenkler et al., 2008).

Enhancing OLED Performance and Stability

BTB's application extends to improving the driving voltages, power conversion efficiencies, and operational stability of OLEDs. By replacing typical electron transport layers (ETLs) like Alq3 with BTB-based ETLs, significant enhancements in device performance, including reduced driving voltages and prolonged operational lifetimes, have been observed (Matsushima et al., 2010).

In Photophysical Properties and Device Performance

BTB's photophysical properties and their effects on device performance have been explored, emphasizing its role in organic light-emitting diodes. Studies focused on the development of novel molecules incorporating BTB units, revealing its potential in enhancing device efficiency and stability (Zhao et al., 2020).

Application in Proton Exchange Membranes

Beyond OLEDs, BTB derivatives have been investigated for use in proton exchange membranes. These studies explore the effects of branching groups on solubility and the thermal and mechanical properties of polymers containing BTB, highlighting its potential in this domain (Tigelaar et al., 2009).

In Aggregation-Induced Emission Fluorophores

BTB has been utilized in the construction of novel aggregation-induced emission (AIE) fluorophores, contributing to reversible piezofluorochromic behavior and high-performance electroluminescence in OLEDs (Liu et al., 2018).

In Synthesis of Soluble Host Materials

The synthesis of soluble host materials incorporating BTB for red phosphorescent OLEDs demonstrates its utility in enhancing solubility, uniform film morphology, and device efficiency (Suh et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl, also known as BTB, is the electron transport layer in organic light-emitting devices . This compound exhibits higher electron mobility , making it an effective electron transport material.

Mode of Action

BTB is composed of electron donor and acceptor moieties . These are connected in such a way that intra- and intermolecular charge transfer (CT) states can be induced through exciplex-like interactions between the same emitters . This interaction facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .

Biochemical Pathways

It contributes to the formation of exciplex-like interactions , which are essential for the efficient functioning of these devices.

Pharmacokinetics

It’s worth noting that btb exhibits high electron mobility , which influences its transport properties in the context of electronic devices.

Result of Action

The result of BTB’s action is the efficient transport of electrons within the device, contributing to the overall performance of organic light-emitting devices . Its unique structure allows for the induction of charge transfer states, which are crucial for the device’s operation .

Action Environment

The action of BTB can be influenced by environmental factors. For instance, the compound shows high thermal stability , which suggests that it can maintain its performance even under high-temperature conditions.

Análisis Bioquímico

Biochemical Properties

4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl plays a crucial role in biochemical reactions, particularly in electron transport processes. It interacts with various enzymes and proteins, facilitating electron transfer due to its high electron mobility . The compound’s interaction with biomolecules is primarily through non-covalent interactions, such as π-π stacking and van der Waals forces, which stabilize the electron transport chain in biochemical systems.

Cellular Effects

The effects of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance electron transport within cells, thereby improving cellular respiration and energy production . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl exerts its effects through binding interactions with biomolecules. It acts as an electron transport facilitator, binding to electron transport proteins and enhancing their activity . The compound also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways. These interactions lead to changes in gene expression, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl change over time. The compound is relatively stable, but its activity can degrade over extended periods . Long-term studies have shown that it maintains its electron transport properties for several weeks, but prolonged exposure can lead to a gradual decline in its effectiveness. This degradation can impact cellular functions, particularly in in vitro studies where the compound is used to enhance electron transport.

Dosage Effects in Animal Models

The effects of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl vary with different dosages in animal models. At low doses, the compound enhances electron transport and cellular respiration without causing significant adverse effects . At higher doses, it can lead to toxicity, affecting liver and kidney functions. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl is involved in several metabolic pathways, primarily those related to electron transport and energy production . It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, enhancing their activity and increasing metabolic flux. These interactions lead to higher levels of ATP production, supporting cellular energy demands.

Transport and Distribution

Within cells and tissues, 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl is transported and distributed through interactions with transport proteins and binding proteins . It accumulates in mitochondria, where it exerts its electron transport-enhancing effects. The compound’s localization within specific cellular compartments is crucial for its function, as it needs to be in proximity to electron transport proteins to be effective.

Subcellular Localization

The subcellular localization of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl is primarily within the mitochondria . It is directed to this organelle through specific targeting signals and post-translational modifications. Once localized, the compound enhances mitochondrial electron transport, supporting cellular respiration and energy production. Its activity within the mitochondria is essential for its overall biochemical effects.

Propiedades

IUPAC Name |

2-[4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28N6/c1-5-13-31(14-6-1)37-43-38(32-15-7-2-8-16-32)46-41(45-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-47-39(33-17-9-3-10-18-33)44-40(48-42)34-19-11-4-12-20-34/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMBMCOVLMLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

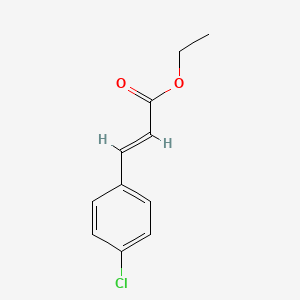

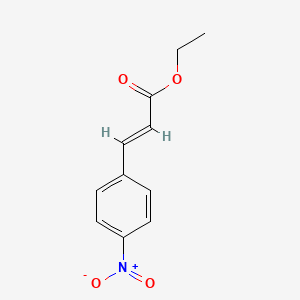

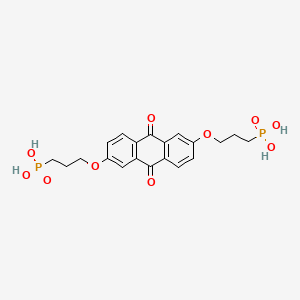

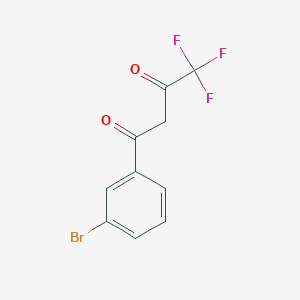

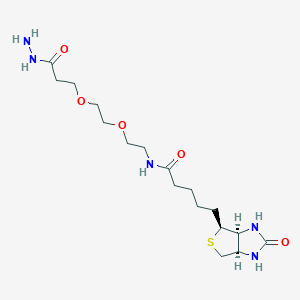

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)

![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)

![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)

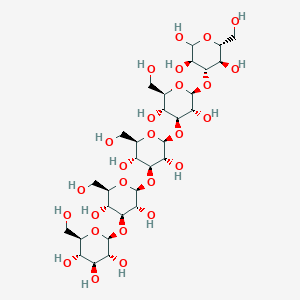

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)

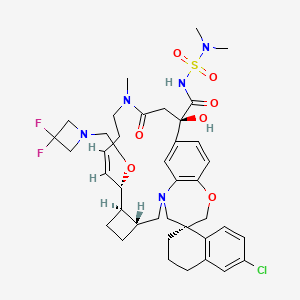

![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)